2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN3O5 and its molecular weight is 427.84. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide (CAS Number: 1251566-56-9) is a complex organic molecule with potential therapeutic applications. Its unique structure includes a fused furo[3,4-d]pyrimidine core and various substituents that may contribute to its biological activity. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18ClN3O5 with a molecular weight of 427.8 g/mol. The structure is characterized by the presence of a chlorophenyl group and a methoxyphenyl group, which may influence its pharmacological profile.
Property | Value |
---|---|
CAS Number | 1251566-56-9 |
Molecular Formula | C21H18ClN3O5 |
Molecular Weight | 427.8 g/mol |
Biological Activity | Anticancer, Antimicrobial |
Anticancer Activity
Recent studies have indicated that compounds related to the furo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. Research conducted by Kang et al. demonstrated that similar compounds had IC50 values ranging from 10 to 20 µM against breast and lung cancer cell lines. The mechanism of action is believed to involve the disruption of DNA synthesis and cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. A study highlighted that derivatives containing the furo[3,4-d]pyrimidine structure exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 100-200 µg/mL for several bacterial strains.
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines (HeLa, MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The compound's efficacy was compared to standard chemotherapeutics like doxorubicin and showed comparable results at higher concentrations.
Case Study 2: Antimicrobial Assessment
A separate investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 150 µg/mL, suggesting potential for development as an antimicrobial agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The presence of specific functional groups allows for interaction with critical enzymes involved in cellular processes.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Cell Cycle Arrest : It has been observed that treatment leads to G1 phase arrest in cancer cells.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c1-29-15-7-5-14(6-8-15)23-17(26)10-25-16-11-30-20(27)18(16)19(24-21(25)28)12-3-2-4-13(22)9-12/h2-9,19H,10-11H2,1H3,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBLFTCBSAQWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC(=CC=C4)Cl)C(=O)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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